2-(4-Dimethylaminophenyl)succinonitrile
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Description
2-(4-Dimethylaminophenyl)succinonitrile is an organic compound with the molecular formula C12H13N3 It is known for its unique chemical structure, which includes a dimethylamino group attached to a phenyl ring, and a succinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Dimethylaminophenyl)succinonitrile typically involves the reaction of 4-dimethylaminobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]butanedinitrile |
InChI |
InChI=1S/C12H13N3/c1-15(2)12-5-3-10(4-6-12)11(9-14)7-8-13/h3-6,11H,7H2,1-2H3 |
InChI Key |
UNANMIDRGZPVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC#N)C#N |
Origin of Product |
United States |
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